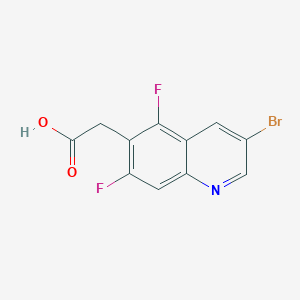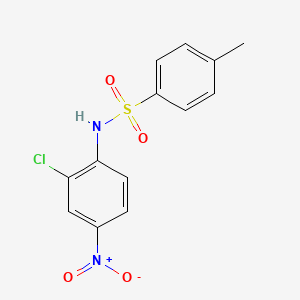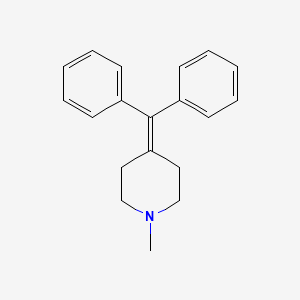
isooctyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
isooctyltrimethoxysilane is an organosilicon compound with the chemical formula C10H24O3Si. This compound is part of the broader class of silanes, which are silicon-based chemicals widely used in various industrial and scientific applications. This compound is particularly known for its role as a coupling agent, which helps to improve the adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isooctyltrimethoxysilane typically involves the reaction of 6-methylheptanol with trimethoxysilane. This reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, under controlled temperature and pressure conditions. The reaction can be represented as follows:
6-methylheptanol+trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is collected through distillation. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
isooctyltrimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and an acid or base catalyst.
Condensation: Silanol groups and heat.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Substitution: Functionalized silanes.
Scientific Research Applications
isooctyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Employed in the development of drug delivery systems and medical implants.
Industry: Used in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Mechanism of Action
The primary mechanism of action of isooctyltrimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methoxy groups in the compound hydrolyze in the presence of water to form silanol groups, which can then condense to form siloxane bonds. These bonds improve the adhesion between different materials by creating a strong interfacial layer.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: A simpler silane compound with three methoxy groups attached to a silicon atom.
Trimethoxy(octyl)silane: Similar to isooctyltrimethoxysilane but with an octyl group instead of a 6-methylheptyl group.
Trimethoxyphenylsilane: Contains a phenyl group instead of an alkyl group.
Uniqueness
This compound is unique due to its specific alkyl chain structure, which provides distinct hydrophobic properties and enhances its performance as a coupling agent in various applications. The presence of the 6-methylheptyl group also imparts unique steric and electronic effects that influence the reactivity and stability of the compound.
Properties
Molecular Formula |
C11H26O3Si |
|---|---|
Molecular Weight |
234.41 g/mol |
IUPAC Name |
trimethoxy(6-methylheptyl)silane |
InChI |
InChI=1S/C11H26O3Si/c1-11(2)9-7-6-8-10-15(12-3,13-4)14-5/h11H,6-10H2,1-5H3 |
InChI Key |
LNXYOPZWRXTQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B8684173.png)
![2-{[(3-Methoxypyridin-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8684188.png)
